molecular formula C7H7ClO2 B8523106 3-(Furan-2-yl)propionyl chloride

3-(Furan-2-yl)propionyl chloride

Cat. No.: B8523106
M. Wt: 158.58 g/mol
InChI Key: RMQOGCNSTCDXOL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)propionyl chloride (C₇H₇ClO₂, molecular weight 158.58 g/mol) is an acyl chloride derivative featuring a furan heterocycle at the β-position of the propionyl group. Its synthesis typically involves reacting 3-(furan-2-yl)propionic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, often catalyzed by dimethylformamide (DMF) . The furan ring contributes electron-rich aromaticity, influencing the compound’s reactivity in nucleophilic acyl substitution reactions, such as condensations with amines or alcohols to form amides or esters, respectively. Applications span pharmaceutical intermediates, polymer chemistry, and agrochemical synthesis .

Properties

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

3-(furan-2-yl)propanoyl chloride

InChI

InChI=1S/C7H7ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2

InChI Key

RMQOGCNSTCDXOL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares 3-(Furan-2-yl)propionyl chloride with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Notable Properties
This compound C₇H₇ClO₂ 158.58 Furan-2-yl SOCl₂/DMF, 3-(furan-2-yl)propionic acid Moderate electrophilicity; furan enhances stability in polar solvents
3-(4-Methoxyphenyl)propionyl chloride C₁₀H₁₁ClO₂ 198.65 4-Methoxyphenyl K₂CO₃/acetone, 4-methoxyphenylacetyl chloride Electron-donating methoxy group increases resonance stabilization; slower hydrolysis
3-(Pyridin-3-yl)propionyl chloride C₈H₇ClNO 183.61 Pyridin-3-yl SOCl₂, 3-(pyridin-3-yl)propionic acid Nitrogen atom introduces basicity; higher solubility in aqueous media
3-(Benzyloxy)propionyl chloride C₁₀H₁₁ClO₂ 198.65 Benzyloxy Oxalyl chloride/DMF, 3-(benzyloxy)propionic acid Ether linkage reduces electrophilicity; prone to steric hindrance in reactions
3-Chloropropionyl chloride C₃H₄Cl₂O 126.97 Chlorine (β-position) Industrial chlorination of propionic acid Highly volatile; extreme moisture sensitivity; used in polymer crosslinking
Key Observations:
  • Electron-Donating Groups : The 4-methoxyphenyl analog (C₁₀H₁₁ClO₂) exhibits enhanced resonance stabilization, slowing hydrolysis compared to the furan derivative .
  • Heteroatom Influence: The pyridine-substituted analog (C₈H₇ClNO) demonstrates increased solubility in polar solvents due to nitrogen’s lone-pair electrons, enabling applications in medicinal chemistry .
  • Steric and Electronic Effects : The benzyloxy group in C₁₀H₁₁ClO₂ introduces steric bulk, reducing acylation efficiency in crowded reaction environments .

Reactivity in Acylation Reactions

  • This compound reacts efficiently with amines (e.g., substituted anilines) under mild conditions (0–25°C, dichloromethane, triethylamine base) to yield amides with ~60% yields .
  • 3-(Acetylthio)propionyl chloride (C₅H₇ClOS) forms stable thioester conjugates with pyrimidine derivatives, exhibiting conformational isomerism (~3:2 cis/trans ratio) due to sulfur’s polarizability .
  • 3,3′-Dithiobispropionyl chloride (C₆H₈Cl₂O₂S₂) undergoes dimerization via disulfide bonds, enabling applications in crosslinked polymer networks .

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